Vanillinbananin

SARS-CoV helicase ATPase inhibition antiviral screening

Vanillinbananin (CAS 858956-96-4; molecular formula C14H16O8; molecular weight 312.27 g/mol) is an adamantane-derived bananin-class antiviral compound, characterized by a trioxa-adamantane moiety covalently bound to a pyridoxal derivative. It was synthesized and characterized as part of a six-member compound series developed as inhibitors of the SARS Coronavirus (SCV) helicase ATPase activity.

Molecular Formula C14H16O8
Molecular Weight 312.27 g/mol
Cat. No. B12422419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVanillinbananin
Molecular FormulaC14H16O8
Molecular Weight312.27 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O
InChIInChI=1S/C14H16O8/c1-19-10-4-8(2-3-9(10)15)14-20-11(16)5-12(17,21-14)7-13(18,6-11)22-14/h2-4,15-18H,5-7H2,1H3
InChIKeyHEBOXBAVJPCGPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vanillinbananin: SARS Coronavirus Helicase ATPase Inhibitor – Product Identification and Procurement Baseline


Vanillinbananin (CAS 858956-96-4; molecular formula C14H16O8; molecular weight 312.27 g/mol) is an adamantane-derived bananin-class antiviral compound, characterized by a trioxa-adamantane moiety covalently bound to a pyridoxal derivative . It was synthesized and characterized as part of a six-member compound series developed as inhibitors of the SARS Coronavirus (SCV) helicase ATPase activity [1].

Why Vanillinbananin Cannot Be Replaced by Unspecified Bananin Analogs in SARS-CoV Helicase Studies


Although all bananin-class compounds share a trioxa-adamantane-pyridoxal core structure and demonstrate SARS-CoV helicase ATPase inhibition in the 0.5–3 μM IC50 range, functional substitution is not straightforward [1]. The bananin series comprises six distinct derivatives—bananin, iodobananin, vanillinbananin, ansabananin, eubananin, and adeninobananin—each differing in substituent groups that modulate both enzyme inhibition kinetics and downstream cellular antiviral efficacy [1][2]. Notably, while vanillinbananin exhibits an ATPase IC50 of 0.68 μM, only the prototype compound bananin has documented cell-culture EC50 data (<10 μM) and cytotoxicity profiling (CC50 >300 μM); cellular activity data for vanillinbananin remain unreported [1]. Procurement decisions based solely on class-level inference without compound-specific verification risk introducing uncharacterized variability in research outcomes.

Vanillinbananin Quantitative Differentiation Evidence: Head-to-Head Comparison with Bananin-Class Analogs


Vanillinbananin Exhibits 4.4-Fold Lower ATPase IC50 Compared to Bananin Prototype

In a comparative enzyme inhibition study of six bananin-class compounds against the SARS Coronavirus helicase ATPase activity, vanillinbananin demonstrated an IC50 of 0.68 μM, which is approximately 4.4-fold more potent than the prototype compound bananin (IC50 ~3 μM) under identical assay conditions [1]. Among the four active derivatives (bananin, iodobananin, vanillinbananin, eubananin), vanillinbananin represents one of the most potent ATPase inhibitors in the series, with all active compounds falling within the 0.5–3 μM IC50 range [1].

SARS-CoV helicase ATPase inhibition antiviral screening

Vanillinbananin Structural Differentiation: 4-Hydroxy-3-Methoxyphenyl Substituent Distinguishes from Iodo- and Other Bananin Derivatives

Vanillinbananin is structurally defined by a 4-hydroxy-3-methoxyphenyl (vanillyl) substituent attached to the trioxa-adamantane core, which distinguishes it from other bananin-class compounds bearing different substituents—iodobananin (iodo-substituted), eubananin, ansabananin, and adeninobananin [1]. The systematic variation of substituents across the six-compound series was intentionally designed to probe structure-activity relationships in helicase inhibition, and the resulting ATPase IC50 values (0.5–3 μM) reflect differential substituent contributions to enzyme binding [1]. No two bananin derivatives share identical substituent chemistry.

structure-activity relationship trioxa-adamantane derivatives helicase inhibitor design

Cell Culture Efficacy Data Gap: Vanillinbananin Lacks Documented Cellular EC50, Differentiating from Bananin Which Has Validated Cell-Based Activity

A critical data differential exists at the cellular level: the prototype bananin has documented cell culture efficacy against SARS-CoV with EC50 <10 μM and a favorable selectivity window (CC50 >300 μM), whereas vanillinbananin has no reported cellular EC50 or cytotoxicity data in the peer-reviewed literature [1][2]. The original 2005 Chemistry & Biology study evaluated only bananin in the cell culture system of SCV; cellular activity for vanillinbananin remains uncharacterized [1]. This represents a verifiable and significant gap in the compound's characterization profile relative to its class prototype.

antiviral cell culture EC50 profiling compound triage

Vanillinbananin Research and Industrial Application Scenarios Driven by Quantitative Differentiation Evidence


SARS-CoV Helicase ATPase Biochemical Screening and Enzyme Inhibition Studies

Vanillinbananin is optimally suited for in vitro biochemical assays requiring potent SARS-CoV helicase ATPase inhibition (IC50 = 0.68 μM), providing 4.4-fold higher potency than the prototype bananin in enzyme-level screens [1]. This scenario leverages the compound's well-characterized ATPase inhibition profile as validated in the original peer-reviewed study, while acknowledging that cellular activity data remain unreported [1].

Structure-Activity Relationship (SAR) Studies of Trioxa-Adamantane Helicase Inhibitors

Vanillinbananin provides a structurally defined 4-hydroxy-3-methoxyphenyl (vanillyl) substituent variant within the bananin series, enabling systematic SAR interrogation of how substituent chemistry modulates helicase ATPase inhibition potency [1]. It serves as a comparator compound alongside iodobananin, eubananin, bananin, ansabananin, and adeninobananin for structure-function correlation studies [1].

Comparative Profiling of Bananin-Class Compounds for Cellular Antiviral Activity Gap Analysis

Vanillinbananin represents a high-priority candidate for de novo cellular characterization studies, given the existing data gap—bananin has validated cell culture EC50 (<10 μM) and CC50 (>300 μM) data, whereas vanillinbananin lacks any reported cellular efficacy metrics [1]. This scenario is relevant for research groups aiming to complete the pharmacological profile of the bananin series and establish whether vanillinbananin's ATPase potency translates to cellular antiviral activity [1].

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